molecular formula C28H42N4O6 B190309 Kukoamine A CAS No. 75288-96-9

Kukoamine A

Cat. No. B190309
CAS RN: 75288-96-9
M. Wt: 530.7 g/mol
InChI Key: IOLDDENZPBFBHV-UHFFFAOYSA-N
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Description

Kukoamine A is a chemical compound that is present in some plants including Lycium chinense, potatoes, and tomatoes . It is a natural occurring spermine derivative . The most prevalent example is Kukoamine A; others include Kukoamine B, C, and D . Chemically, Kukoamines are catechols and also dihydrocaffeic acid derivatives of polyamines .


Synthesis Analysis

The synthesis of Kukoamine A involves direct selective acylation of the primary amino functions of spermine and spermidine with a variety of isolable succinimidyl cinnamates, followed by catalytic hydrogenation . This process yields high amounts of the spermine alkaloid Kukoamine A and analogs suitable for structure-activity relationship studies .


Molecular Structure Analysis

Kukoamine A has a linear-chain structure in which two dihydrocaffeoyl moieties are individually connected to two terminal N-atoms . The molecular formula of Kukoamine A is C28H42N4O6 .


Chemical Reactions Analysis

Kukoamine A has been found to have diverse biological activities, including anticancer, neuroprotective, and anti-inflammatory properties . It inhibits colony formation of U251 and WJ1 glioblastoma cells in a concentration-dependent manner . It halts the cell cycle at the G0/G1 phase and induces apoptosis when used at concentrations of 60 and 80 µg/ml .


Physical And Chemical Properties Analysis

The molar mass of Kukoamine A is 530.666 g·mol−1 . More detailed physical and chemical properties may require further experimental analysis.

Scientific Research Applications

Metabolite Profiling and Structural Diversity

Kukoamine A, along with other kukoamines, are bioactive phytochemicals with a polyamine backbone and phenolic moieties. Their structural diversity in plants has implications for drug discovery. A study used LC-MS/MS methods to profile and characterize kukoamine metabolites from lycii cortex, identifying 12 kukoamine metabolites with either spermine or spermidine backbone, conjugated with dihydrocaffeoyls or other phenolic moieties. This structural diversity is significant for exploring pharmacological properties and drug development (Li et al., 2015).

Neuroprotective Properties

Kukoamine A has shown neuroprotective effects against NMDA-induced neurotoxicity in cortical neurons. It attenuates cell injury, regulates apoptosis-related proteins, prevents the upregulation of GluN2B-containing NMDA receptors, and modulates the PI3K/Akt/GSK-3β signaling pathway. This indicates its potential in treating neurodegenerative disorders by modulating key signaling pathways (Yang et al., 2020).

Antioxidant and Anti-apoptosis Effects

Studies have shown that Kukoamine A exhibits antioxidative effects and inhibits apoptosis. For instance, in cerebral ischemia models, it reduced infarct volume, improved neurological scores, decreased apoptotic cells, and modulated oxidative status and mitochondrial apoptosis pathways. This highlights its potential in protecting the brain from injury-induced by cerebral ischemia (Liu et al., 2017).

Inhibitory Activity on Lipoxygenase and Lipid Peroxidation

Kukoamine A and its analogs have been evaluated for antioxidant activity and inhibitory activity on lipoxygenase (LOX) and lipid peroxidation. The compounds showed significant inhibitory effects on lipid peroxidation, suggesting their potential in treating inflammation and related conditions (Hadjipavlou-Litina et al., 2009).

Purification and Extraction Applications

Anti-inflammatory Properties

Kukoamine A has demonstrated anti-inflammatory properties in various studies. For example, it significantly inhibited the production of inflammatory markers and alleviated proinflammatory cytokines in animal models, suggesting its protective role in acute inflammatory reactions and its potential in treating inflammatory-related disorders (Wang et al., 2020).

Safety And Hazards

Kukoamine A is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-N-[3-[4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butylamino]propyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N4O6/c33-23-9-5-21(19-25(23)35)7-11-27(37)31-17-3-15-29-13-1-2-14-30-16-4-18-32-28(38)12-8-22-6-10-24(34)26(36)20-22/h5-6,9-10,19-20,29-30,33-36H,1-4,7-8,11-18H2,(H,31,37)(H,32,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLDDENZPBFBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCCCNCCCCNCCCNC(=O)CCC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N4O6
Record name Kukoamine A
Source Wikipedia
URL https://en.wikipedia.org/wiki/Kukoamines
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318256
Record name Kukoamine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kukoamine A

CAS RN

75288-96-9
Record name Kukoamine A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75288-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kukoamine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kukoamine A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YM64FBW2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Kukoamine A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030392
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
640
Citations
S Funayama, K Yoshida, C Konno, H Hikino - Tetrahedron Letters, 1980 - Elsevier
… Kukoamine A was shown to have the composition C28H42N406 … From the accumulated data, it was concluded that kukoamine A can be considered to be made up …
Number of citations: 162 www.sciencedirect.com
JA Ponasik, C Strickland, C Faerman… - Biochemical …, 1995 - portlandpress.com
… Here we report that kukoamine A is a potent inhibitor of TR and is devoid of significant inhibitory effects on GR. To evaluate structure-activity relationships, we further describe the …
Number of citations: 104 portlandpress.com
D Hadjipavlou-Litina, T Garnelis… - Journal of Enzyme …, 2009 - Taylor & Francis
Kukoamine A (KukA) is a spermine (SPM) conjugate with dihydrocaffeic acid (DHCA), with interesting biological activities. The four possible regioisomers of KukA, as well as a series of …
Number of citations: 49 www.tandfonline.com
L Wang, P Wang, D Wang, M Tao… - Natural Product …, 2020 - journals.sagepub.com
Kukoamine A (Kuk A) is a naturally occurring bioactive spermine alkaloid found in the root bark of Lycium chinense, and it exerts various therapeutic effects including antioxidant, …
Number of citations: 16 journals.sagepub.com
G Li, F Zhou, Y Chen, W Zhang, N Wang - Biomedicine & Pharmacotherapy, 2017 - Elsevier
… Kukoamine A (KuA), a spermine alkaloid, is a major bioactive component extracted from the root barks of Lycium chinense (L. chinense) Miller. In the current study, we aimed to explore …
Number of citations: 35 www.sciencedirect.com
XL Hu, Q Song, X Li, DD Li, Q Zhang, WH Meng… - …, 2017 - Elsevier
Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons in substantia nigra (SN). Our previous study demonstrated Kukoamine A to exhibit strong neuroprotective …
Number of citations: 49 www.sciencedirect.com
J Saller, C List, H Hübner, P Gmeiner, T Clark… - Food Chemistry, 2023 - Elsevier
… Functional assays identified kukoamine A as a full agonist (EC 50 = 5.6 µM) and kukoamine … Depending on the potato variety, up to 16 µg of kukoamine A and 157 µg of kukoamine B …
Number of citations: 0 www.sciencedirect.com
D Zaragoza-Huesca, C Martínez-Cortés… - International Journal of …, 2022 - mdpi.com
… decided to check if Zeaxanthin and Kukoamine A could alter cell viability at tested concentrations for physiological furin inhibition. Kukoamine A significantly reduced 293T cells’ viability …
Number of citations: 3 www.mdpi.com
Q Wang, H Li, Z Sun, L Dong, L Gao, C Liu, X Wang - Scientific Reports, 2016 - nature.com
… Kukoamine A (KuA) is a spermine alkaloid derived from it. KuA possesses antioxidant, anti-inflammatory activities, but its anticancer activity is unknown. In this study, the growth and …
Number of citations: 45 www.nature.com
XL Hu, LY Gao, YX Niu, X Tian, J Wang… - … et Biophysica Acta (BBA …, 2015 - Elsevier
… The neuroprotection of Kukoamine A (KuA) was found for the first time. … This study investigated the neuroprotection of Kukoamine A (KuA) and its potential mechanisms. …
Number of citations: 38 www.sciencedirect.com

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